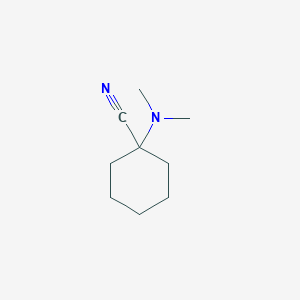
4-Methyl-3-phenylpyridine
Vue d'ensemble
Description
4-Methyl-3-phenylpyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties due to the nitrogen atom in the ring. The presence of a methyl group at the 4-position and a phenyl group at the 3-position in 4-methyl-3-phenylpyridine can influence its reactivity and interaction with other molecules, as well as its physical and chemical properties .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions that introduce substituents to the pyridine ring. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes can yield Schiff bases, which upon reduction with sodium borohydride, lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Another example is the prototropic reaction of 3-methylpyridine with styrene or butadiene, forming 3-(3'-phenylpropyl)-pyridine and a mixture of 3-pentenylpyridines, respectively . These methods demonstrate the versatility of pyridine chemistry in synthesizing various substituted pyridines, including 4-methyl-3-phenylpyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a ruthenium complex containing 4-methylpyridine was elucidated by X-ray crystallography, revealing the coordination of 4-methylpyridine to a central ruthenium atom . Similarly, the structure of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones was confirmed by 1H and 13C NMR spectroscopy and single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For instance, the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine demonstrates the ability of pyridines to engage in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes . Additionally, the prototropic reaction of 3-methylpyridine with styrene or butadiene indicates that pyridines can undergo reactions that involve the transfer of hydrogen atoms within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV/Vis and photoluminescence spectra of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine in ethanol were studied to understand its optical properties . The electrochemical properties of pyridine derivatives can also be examined using techniques like cyclic voltammetry . These properties are essential for the application of pyridine derivatives in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Herbicidal Activity
- Scientific Field : Agriculture and Pesticide Development
- Application Summary : Phenylpyridine moiety-containing pyrazole derivatives, which can be synthesized from 4-Methyl-3-phenylpyridine, have been found to have herbicidal activity . These compounds were designed, synthesized, and identified via NMR and HRMS .
- Methods of Application : The herbicidal activities of these compounds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm^2 .
- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can potentially be synthesized from 4-Methyl-3-phenylpyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Reductive Hydroxymethylation
- Scientific Field : Organic Chemistry
- Application Summary : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Methods of Application : The synthetic utility of the method was illustrated with a synthesis of ( )-Paroxetine . The model 4-phenylpyridine gave the product in 69% yield .
- Results : A noteworthy feature of this work is that paraformaldehyde acts as both a hydride donor and an electrophile in the reaction, enabling the use of cheap and readily available feedstock chemicals .
Synthesis of Novel Pyrazole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs . A variety of small molecules containing pyrazole groups have been developed as pesticide products .
- Methods of Application : A series of novel substituted pyrazole aminopropyl isothiocyanates exhibited certain herbicidal activity against Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, and Trifolium repens . A class of 1-acyl-3-phenyl-pyrazol benzophenones was prepared using dimethylformamide dimethyl acetal and 1, 3-diphenylpropane-1, 3-dione as the starting materials .
- Results : These compounds showed good herbicidal activity .
Safety And Hazards
The safety data sheet for 4-Methyl-3-phenylpyridine indicates that it is a hazardous substance. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methyl-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJITZMUZXZCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376572 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylpyridine | |
CAS RN |
19352-29-5 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



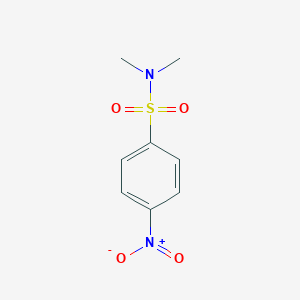
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)


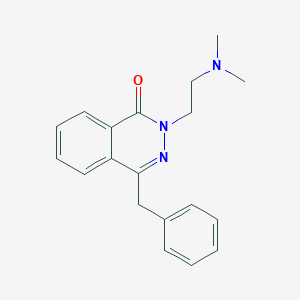
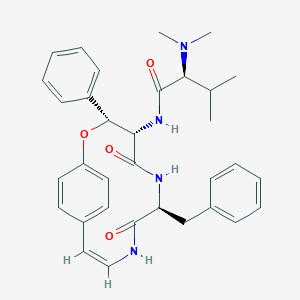
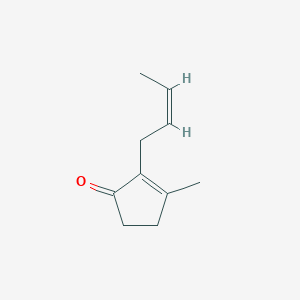
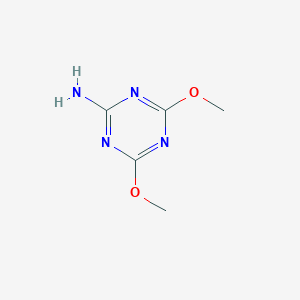
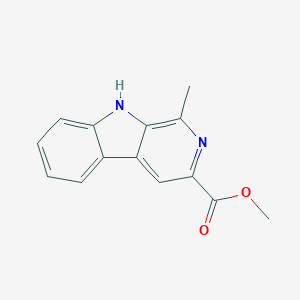
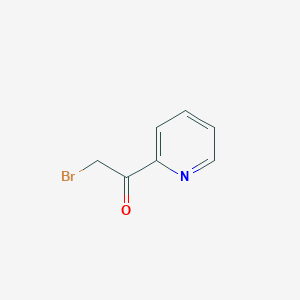
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)


